1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 1,3-oxazole moiety and a 4-chlorophenyl group, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride typically involves the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as 4-chlorobenzoyl chloride and amino alcohols under acidic or basic conditions.
Substitution on the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the oxazole intermediate reacts with piperazine under controlled conditions.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form to enhance its solubility and stability. This is done by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve:
Batch synthesis: Utilizing large-scale reactors to perform the sequential reactions under optimized conditions.
Continuous flow synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the oxazole ring.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation products: Modified oxazole derivatives.
Reduction products: Reduced forms of the oxazole or piperazine rings.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of drugs targeting neurological disorders, due to its interaction with neurotransmitter receptors.
Biological Studies: Employed in studies investigating receptor binding and signal transduction pathways.
Pharmacology: Utilized in the design of pharmacokinetic and pharmacodynamic studies to understand drug behavior in biological systems.
Industrial Applications: Applied in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate receptor activity, influencing signal transduction pathways and altering cellular responses. The exact pathways depend on the specific biological context and the receptors involved.
Comparison with Similar Compounds
1-(4-chlorophenyl)piperazine dihydrochloride: Shares the piperazine and chlorophenyl moieties but lacks the oxazole ring.
1-(3-chlorophenyl)piperazine dihydrochloride: Similar structure with a different position of the chlorine atom on the phenyl ring.
1-(2-chlorophenyl)piperazine dihydrochloride: Another positional isomer with the chlorine atom in the ortho position.
Uniqueness: 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride is unique due to the presence of the 1,3-oxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
2742657-85-6 |
---|---|
Molecular Formula |
C13H16Cl3N3O |
Molecular Weight |
336.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.